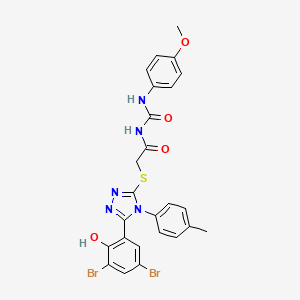![molecular formula C13H21NO7 B13785002 {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate CAS No. 6974-34-1](/img/structure/B13785002.png)
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is a chemical compound with the molecular formula C13H21NO7 and a molecular weight of 303.312 g/mol . This compound is known for its unique structure, which includes multiple acetyloxy groups and an imino linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate typically involves the reaction of acetic anhydride with a suitable precursor containing the imino and diethane-2,1-diyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and altering the local pH, which can affect enzyme activity. The imino group can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar compounds to {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate include:
Pyrazole derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Pinacol boronic esters: These are valuable in organic synthesis and share some functional group similarities.
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar molecular structure with multiple functional groups.
The uniqueness of this compound lies in its specific combination of acetyloxy and imino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6974-34-1 |
|---|---|
Molecular Formula |
C13H21NO7 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl(2-acetyloxypropanoyl)amino]ethyl acetate |
InChI |
InChI=1S/C13H21NO7/c1-9(21-12(4)17)13(18)14(5-7-19-10(2)15)6-8-20-11(3)16/h9H,5-8H2,1-4H3 |
InChI Key |
VRQHUGPMGXNRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CCOC(=O)C)CCOC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


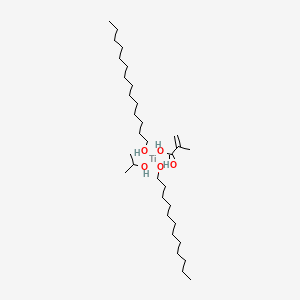
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
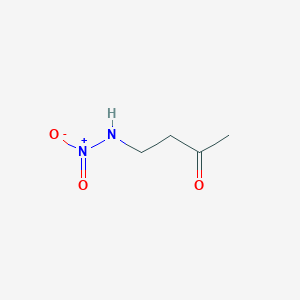
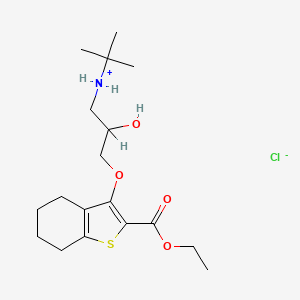
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
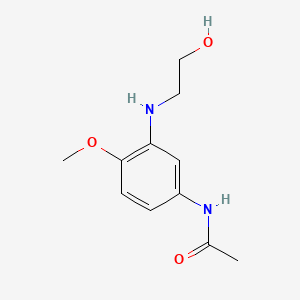
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
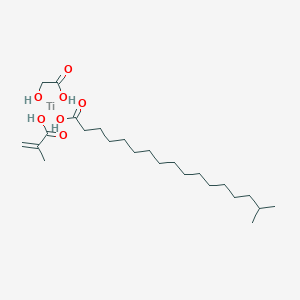
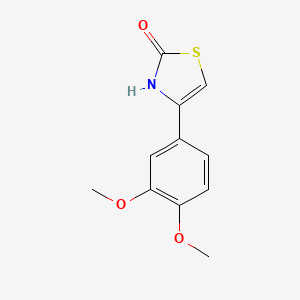
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

